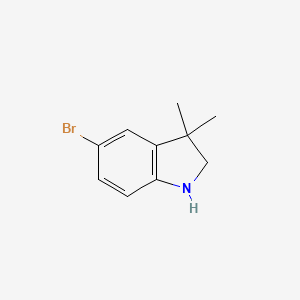

5-Bromo-3,3-dimethylindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLGFHHNPVKTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457985 | |

| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53388-86-6 | |

| Record name | 5-BROMO-3,3-DIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Pathways to 5-Bromo-3,3-dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis protocols for 5-Bromo-3,3-dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this specific indoline derivative is not widely reported as a direct, one-pot reaction. However, a robust and logical synthetic pathway can be constructed based on the well-established Fischer indole synthesis, followed by reduction of the resulting indolenine intermediate. This guide provides a comprehensive overview of this primary synthetic route, including detailed experimental protocols and quantitative data compiled from analogous transformations.

Primary Synthesis Route: Fischer Indole Synthesis and Subsequent Reduction

The most plausible and chemically sound method for the synthesis of this compound involves a two-step process:

-

Step 1: Fischer Indole Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole from (4-bromophenyl)hydrazine and isopropyl methyl ketone.

-

Step 2: Reduction of the resulting 5-Bromo-2,3,3-trimethyl-3H-indole to this compound.

Step 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1][2] In this case, (4-bromophenyl)hydrazine reacts with isopropyl methyl ketone to form a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indolenine.

Experimental Protocol:

A detailed protocol for a similar Fischer indole synthesis of a methyl-substituted indolenine is described in the literature.[4] The following is an adapted protocol for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole.

-

Hydrazone Formation (optional, can be performed in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add isopropyl methyl ketone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Fischer Indole Cyclization: To the hydrazone mixture, carefully add a suitable acid catalyst such as polyphosphoric acid, zinc chloride, or glacial acetic acid.[1][2][4]

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the chosen catalyst and solvent, typically ranging from 80°C to 120°C for several hours.[1]

-

Work-up:

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 5-Bromo-2,3,3-trimethyl-3H-indole by silica gel column chromatography.

Quantitative Data for Analogous Fischer Indole Syntheses:

The following table summarizes representative quantitative data for the Fischer indole synthesis of various substituted indoles, which can serve as a reference for optimizing the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole.

| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3,3,7-Tetramethyl-3H-indole | 5-chloro-2-methylphenylhydrazine hydrochloride, 3-methylbutan-2-one | - | - | - | - | - |

| 2,3,3-Trimethyl-5-nitro-indolenine | p-Nitrophenylhydrazine, isopropyl methyl ketone | Acetic acid/HCl | - | - | - | - |

| 2,3,3-Trimethyl-7-nitro-indolenine | o-Nitrophenylhydrazine, isopropyl methyl ketone | Acetic acid/HCl | - | - | - | - |

Note: Specific yields and reaction conditions for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole would need to be empirically determined.

Reaction Pathway Diagram:

Step 2: Reduction of 5-Bromo-2,3,3-trimethyl-3H-indole to this compound

The resulting indolenine can be reduced to the corresponding indoline using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) in acetic acid is a common and effective method for the reduction of the C=N bond in the indolenine ring to an amine.[5]

Experimental Protocol:

The following protocol is adapted from the reduction of 5-bromoindole to 5-bromoindoline.[5]

-

Dissolution: Dissolve 5-Bromo-2,3,3-trimethyl-3H-indole (1.0 eq) in glacial acetic acid.

-

Addition of Reducing Agent: Cool the solution to 0°C and slowly add sodium cyanoborohydride (NaBH3CN) (2.5 eq) while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Adjust the pH to 8 by the addition of an aqueous NaOH solution at 0°C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Quantitative Data for Analogous Indole Reductions:

| Product | Starting Material | Reducing Agent | Solvent | Yield (%) |

| 5-Bromoindoline | 5-Bromoindole | NaBH3CN | Acetic Acid | 94.8[5] |

Reaction Pathway Diagram:

Alternative Synthetic Considerations

While the Fischer indole synthesis followed by reduction is the most direct proposed route, other synthetic strategies could potentially be explored:

-

Direct Bromination of 3,3-dimethylindoline: If 3,3-dimethylindoline is commercially available or can be synthesized, direct bromination at the 5-position could be attempted. However, this may lead to a mixture of isomers and requires careful control of reaction conditions.

-

Reduction of 5-Bromo-3,3-dimethyl-indol-2-one: A protocol for the synthesis of 5-Bromo-3,3-dimethyl-indol-2-one exists.[6] The reduction of the carbonyl group at the 2-position to a methylene group would yield the target compound. This transformation can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

This technical guide provides a robust framework for the synthesis of this compound. Researchers should note that while the proposed pathway is based on well-established and reliable chemical transformations, optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3,3-dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key chemical and physical characteristics, detailed experimental protocols for their determination, and insights into its potential biological relevance.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, several key properties have been estimated using computational predictive models due to the limited availability of published experimental values for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.12 g/mol | [1][2] |

| Melting Point | Predicted: 45-95 °C | Computational Prediction |

| Boiling Point | Predicted: 285.3±25.0 °C at 760 mmHg | Computational Prediction |

| Solubility | Predicted: Low in water, higher in organic solvents | Computational Prediction |

| pKa (most basic) | Predicted: 4.5 ± 0.1 | Computational Prediction |

| logP (XLogP3-AA) | 3.5 | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indolines. A common approach involves the Fischer indole synthesis followed by reduction.

Protocol:

-

Reaction of 4-bromophenylhydrazine with 3-methyl-2-butanone:

-

In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add 3-methyl-2-butanone to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 5-bromo-3,3-dimethyl-3H-indole.

-

-

Reduction of the 3H-indole to indoline:

-

Dissolve the crude 5-bromo-3,3-dimethyl-3H-indole in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂ over Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully (e.g., with water if using sodium borohydride).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica gel.

-

A visual representation of this synthetic workflow is provided below.

Synthetic workflow for this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a given pressure.

Protocol (Micro method):

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube or a fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

Solubility is typically determined in a range of solvents, from non-polar to polar.

Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa value indicates the acidity or basicity of a compound. For an indoline, the basicity of the nitrogen atom is of primary interest.

Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare a biphasic system of n-octanol and water and mutually saturate both phases.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually n-octanol). Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two layers.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Signaling Pathways

While specific biological studies on this compound are limited, the broader class of bromo-indole derivatives has been shown to interact with key cellular signaling pathways, notably the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Bromo-indoles can act as ligands for the AhR, a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell development.[3]

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Some indole derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects.

NF-κB signaling pathway and potential modulation.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its physicochemical properties and the methodologies required for their experimental validation. The predicted properties suggest a lipophilic compound with low aqueous solubility. Further experimental work is necessary to confirm these predictions and to fully elucidate its biological activity profile. The provided protocols offer a starting point for researchers to rigorously characterize this and similar indoline derivatives.

References

5-Bromo-3,3-dimethylindoline CAS number and structure

An In-depth Technical Guide to 5-Bromo-3,3-dimethylindoline

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a halogenated derivative of dimethylindoline. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 53388-86-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrN | [2] |

| Molecular Weight | 226.12 g/mol | [1] |

| Purity | ≥98% | [1] |

| InChI Key | CPLGFHHNPVKTBM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)N1)C |

Structure

The chemical structure of this compound consists of an indoline core with a bromine atom substituted at the fifth position of the benzene ring and two methyl groups at the third position of the pyrroline ring.

References

Spectroscopic Analysis of 5-Bromo-3,3-dimethylindoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide is intended to provide a comprehensive overview of the spectral data for the compound 5-Bromo-3,3-dimethylindoline, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, despite a thorough search of available scientific literature and databases, specific experimental spectral data for this compound could not be located.

Therefore, this guide will instead provide detailed, generalized experimental protocols for acquiring the requisite spectral data for a novel or uncharacterized small organic molecule such as this compound. Additionally, templates for the presentation of such data are provided in a clear, tabular format to facilitate comparison and analysis once the data is obtained.

Data Presentation

The following tables are structured for the clear and concise presentation of quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections outline standard methodologies for the acquisition of NMR, IR, and MS spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

The resulting solution is filtered through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A standard one-pulse experiment is utilized. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR: Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer total acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond or germanium).

-

Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added to generate the final spectrum, which is commonly recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of a small organic molecule like this compound using the spectroscopic techniques described.

Solubility of 5-Bromo-3,3-dimethylindoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-3,3-dimethylindoline in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document aims to bridge this gap by providing researchers with the necessary theoretical framework and practical experimental protocols to determine its solubility profile. The guide outlines established methodologies for solubility determination, presents a template for data organization, and includes a generalized workflow to aid in experimental design. This information is intended to support research and development activities where this compound is of interest, particularly in the fields of medicinal chemistry and material science.

Introduction

This compound is a heterocyclic compound with potential applications in various research areas, including as a building block in the synthesis of more complex molecules. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of handling and processing.

Despite its potential utility, a thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive overview of the established methods for determining the solubility of solid compounds in organic solvents, which can be directly applied to the title compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate future research and data compilation, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Reference/Internal Data ID |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Chloroform | |||||

| Toluene | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Tetrahydrofuran (THF) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the throughput needed.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the solid to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Kinetic Solubility Determination: Turbidimetric Method

The turbidimetric method is a high-throughput technique often used in early drug discovery to estimate the kinetic solubility of a compound. It relies on the precipitation of the compound from a stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handling system (optional, for high throughput)

-

Plate reader capable of measuring turbidity (nephelometer) or light scattering

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add the selected organic solvents to the wells.

-

Using a liquid handler or multichannel pipette, serially dilute the DMSO stock solution into the wells containing the organic solvents to create a range of concentrations.

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a plate reader.

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the background.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound is not currently available, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocols for both thermodynamic and kinetic solubility measurements offer practical approaches for generating reliable data. The provided table template will aid in the standardized reporting of new findings, contributing to the collective knowledge base for this compound. It is anticipated that by following these established methodologies, researchers can effectively characterize the solubility profile of this compound, thereby facilitating its use in further scientific endeavors.

stability and storage conditions for 5-Bromo-3,3-dimethylindoline

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various chemical syntheses. The information presented herein is compiled from safety data sheets and general knowledge of related chemical structures. It is intended to serve as a valuable resource for ensuring the integrity and longevity of this compound in a laboratory setting.

Chemical Properties and Stability Profile

This compound is a halogenated heterocyclic compound. While specific, in-depth stability studies on this particular molecule are not widely published, its structure suggests sensitivity to certain environmental factors. Like many brominated aromatic compounds, it may be susceptible to degradation under harsh conditions.

Key Stability Considerations:

-

Light Sensitivity: Brominated aromatic compounds can be sensitive to light and may undergo photodegradation. It is crucial to protect the compound from light exposure.

-

Oxidation: The indoline ring system can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

-

Acidity: Strong acids may react with the amine functionality of the indoline ring.

-

Temperature: Elevated temperatures can accelerate degradation pathways.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets for this compound and structurally similar molecules.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage.[1][2] | Reduces the rate of potential degradation reactions. |

| Light | Store in a dark place.[3] Use amber vials or light-blocking containers. | Prevents photodegradation. |

| Atmosphere | Keep container tightly closed.[3][4][5] Store in a dry and well-ventilated place.[4][5] | Minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation. |

| Inert Gas | For extended long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation. |

Handling and Incompatibilities

To ensure both the stability of the compound and the safety of laboratory personnel, proper handling procedures should be followed.

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][6]

-

Avoid generating dust.

Incompatible Materials:

General Experimental Protocol for Stability Testing

While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on International Council for Harmonisation (ICH) guidelines can be adapted.

Objective: To assess the stability of this compound under various environmental conditions over time.

Methodology:

-

Sample Preparation: Aliquot the test substance into appropriate containers that mimic the proposed long-term storage containers.

-

Storage Conditions: Place the samples in stability chambers under controlled conditions. Recommended conditions to test include:

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[11][12]

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Use a stability-indicating HPLC method to determine the percentage of the active substance and to detect any degradation products.

-

Moisture Content: Karl Fischer titration, if applicable.

-

-

Data Evaluation: Evaluate the data to determine the re-test period or shelf life of the substance.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the conceptual factors that can influence the stability of this compound and a general workflow for its stability assessment.

Caption: Factors influencing the degradation of this compound.

Caption: General workflow for a stability study of this compound.

References

- 1. 5-bromo-3,3-dimethyl-indoline;hydrochloride,866364-71-8-Amadis Chemical [amadischem.com]

- 2. 5-Bromo-2,3-dimethylindole CAS#: 4583-55-5 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. japsonline.com [japsonline.com]

Commercial Sourcing and Synthetic Insights for 5-Bromo-3,3-dimethylindoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of 5-Bromo-3,3-dimethylindoline, a key building block for researchers in drug discovery and development. This document is intended to provide scientists with the necessary information to source and utilize this compound effectively.

Commercial Availability

This compound is available from a select number of chemical suppliers, primarily as the free base or its hydrochloride salt. The purity of commercially available batches is typically high, suitable for most research and development applications. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Amadis Chemical | 5-bromo-3,3-dimethyl-indoline;hydrochloride | 866364-71-8 | 97% | 1g | $272.00 |

| CymitQuimica | This compound | 53388-86-6 | 98% | 100mg | €62.00 |

| 250mg | €95.00 | ||||

| 500mg | €180.00 | ||||

| 1g | €251.00 | ||||

| 5g | €920.00 | ||||

| 10g | €1,715.00 | ||||

| Biosynth | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole | 53388-86-6 | - | - | Inquiry |

| 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | 866364-71-8 | - | - | Inquiry | |

| MolCore | 5-Bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride | 866364-71-8 | 98+% | - | Inquiry |

| Sigma-Aldrich | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | 866364-71-8 | - | - | Inquiry |

Synthetic Approaches

The synthesis of this compound can be approached through a two-step process: the formation of the 3,3-dimethylindoline core followed by electrophilic bromination.

Step 1: Synthesis of 3,3-Dimethylindoline

A common method for the synthesis of 3,3-dimethylindoline involves the Fischer indole synthesis. This can be achieved by reacting phenylhydrazine with 3-methyl-2-butanone.

Step 2: Bromination of 3,3-Dimethylindoline

The synthesized 3,3-dimethylindoline can then be brominated at the 5-position of the aromatic ring using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.

Experimental Protocols

Synthesis of 3,3-Dimethylindoline (Illustrative Protocol)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid).

-

Addition of Ketone: Slowly add 3-methyl-2-butanone (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2,3,3-trimethyl-3H-indole is then reduced (e.g., with sodium borohydride in methanol) to yield 3,3-dimethylindoline. Purify the crude product by column chromatography.

Synthesis of this compound (Illustrative Protocol)

-

Reaction Setup: Dissolve 3,3-dimethylindoline (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride) in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford this compound.

Quality Control

The identity and purity of this compound should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Analytical Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 2H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.6 (s, 1H, N-H), ~3.2 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~150, ~135, ~130, ~125, ~115, ~110 (Ar-C), ~58 (C-N), ~45 (C(CH₃)₂), ~28 (CH₃).

-

Mass Spectrometry (EI): m/z (%) ~225/227 ([M]⁺, corresponding to Br isotopes).

Illustrative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

This technical guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of synthetic and analytical methods may be required. Researchers are advised to consult relevant safety data sheets (SDS) before handling any chemicals.

Theoretical Analysis of 5-Bromo-3,3-dimethylindoline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodological framework for the theoretical and computational analysis of 5-Bromo-3,3-dimethylindoline. Due to a lack of extensive published theoretical studies specifically on this molecule, this document serves as a practical whitepaper outlining the established computational protocols, data presentation methods, and potential experimental workflows. The methodologies described are based on computational studies of structurally related bromo-indole and indoline derivatives and are intended to guide researchers in initiating new theoretical investigations. This guide covers quantum chemical calculations for geometry optimization, electronic structure analysis, spectroscopic prediction, and outlines a general synthetic protocol.

Introduction

This compound is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The introduction of a bromine atom and gem-dimethyl groups on the indoline scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such novel compounds, offering insights that can guide synthesis and application.[1] This guide presents a roadmap for conducting such theoretical investigations.

Computational Methodology Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its electronic properties.

References

Potential Biological Activities of 5-Bromo-3,3-dimethylindoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-3,3-dimethylindoline scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

The indoline nucleus, a core structural motif in many natural and synthetic bioactive compounds, serves as a versatile template for the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position of the indoline ring can significantly influence the molecule's physicochemical properties and biological activity. These modifications can enhance lipophilicity, modulate electronic properties, and provide specific steric interactions with biological targets. This guide explores the multifaceted pharmacological potential of this compound derivatives, summarizing key findings and providing practical information for researchers in the field.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Several bromo-indole derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in tumor angiogenesis, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives inhibit receptor autophosphorylation and downstream signaling cascades, ultimately leading to the suppression of tumor growth.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Certain bromo-indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis and suppressing tumor growth.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-bromo-indoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50 in µM) | Reference |

| Compound A | MCF-7 (Breast) | MTT | 8.5 | [1] |

| HepG2 (Liver) | MTT | 12.2 | [1] | |

| A549 (Lung) | MTT | 15.7 | [1] | |

| Compound B | HCT116 (Colon) | MTT | 5.4 | [1] |

| PC-3 (Prostate) | MTT | 9.1 | [1] | |

| Compound C | K-562 (Leukemia) | % Growth Inhibition | 61.04% at 10 µM | [2] |

| HOP-92 (Lung) | % Growth Inhibition | 43.19% at 10 µM | [2] | |

| KM12 (Colon) | % Growth Inhibition | 82.02% at 10 µM | [2] |

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanism of action for some bromo-indoline derivatives is attributed to the disruption of microbial membranes and the inhibition of essential enzymes. For instance, some compounds can cause membrane permeabilization and depolarization, leading to leakage of intracellular components and cell death.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound D | Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | ||

| Candida albicans | 64 | ||

| Compound E | Bacillus subtilis | 8 | |

| Pseudomonas aeruginosa | 64 | ||

| Aspergillus niger | 128 |

Antiviral Activity

The antiviral potential of this compound derivatives is an emerging area of research. Preliminary studies suggest that these compounds can inhibit the replication of certain viruses.

Mechanism of Action

The precise antiviral mechanisms are still under investigation, but it is hypothesized that these derivatives may interfere with viral entry, replication, or assembly processes. Further studies are needed to elucidate the specific viral or host cell targets.

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound ID | Virus | Cell Line | Activity (EC50 in µM) | Reference |

| Compound F | Herpes Simplex Virus-1 (HSV-1) | Vero | 5.2 | |

| Compound G | Influenza A (H1N1) | MDCK | 10.8 |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often starts from 4-bromoaniline. The following is a representative, multi-step synthesis:

-

Step 1: N-alkylation of 4-bromoaniline: React 4-bromoaniline with 3-chloro-3-methyl-1-butyne in the presence of a copper(I) iodide catalyst and a base such as triethylamine in a suitable solvent like DMF.

-

Step 2: Cyclization: The resulting N-alkynylated aniline undergoes an intramolecular cyclization upon heating, often in a high-boiling point solvent like xylenes, to form 5-bromo-3,3-dimethyl-3H-indole.

-

Step 3: Reduction: The 3H-indole is then reduced to the corresponding indoline using a reducing agent such as sodium borohydride in a protic solvent like ethanol.

-

Step 4: Derivatization: The secondary amine of the this compound can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to yield a library of derivatives.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Antiviral Activity (Plaque Reduction Assay)

Principle: This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with their synthetic tractability, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of new drugs based on this privileged scaffold. Future studies should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 5-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted indoline scaffolds are prevalent in a wide array of biologically active compounds and are of significant interest in medicinal chemistry and drug development. The substituent on the indoline nitrogen can profoundly influence the pharmacological properties of the molecule. This document provides detailed protocols for the synthesis of N-substituted 5-Bromo-3,3-dimethylindoline, a versatile intermediate for the development of novel therapeutics. The protocols cover the synthesis of the precursor, this compound, and its subsequent N-alkylation with various alkylating agents.

Synthesis Pathway Overview

The synthesis of N-substituted this compound is a two-step process. The first step involves the regioselective bromination of 3,3-dimethylindoline at the 5-position of the benzene ring. The resulting this compound is then N-substituted using a suitable alkylating agent in the presence of a strong base.

Caption: Overall synthesis pathway for N-substituted this compound.

Part 1: Synthesis of this compound

This protocol describes the electrophilic aromatic substitution reaction to synthesize this compound from 3,3-dimethylindoline.

Experimental Protocol 1: Bromination of 3,3-dimethylindoline

Materials:

-

3,3-Dimethylindoline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,3-dimethylindoline (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane to dissolve the starting material. The typical concentration is in the range of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane and add it dropwise to the stirred solution of 3,3-dimethylindoline over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Quantitative Data (Representative)

| Starting Material | Product | Reagent | Solvent | Yield (%) | Purity (%) |

| 3,3-Dimethylindoline | This compound | NBS | DCM | 85-95 | >98 |

Part 2: Synthesis of N-substituted this compound

This protocol provides a general procedure for the N-alkylation of this compound using various alkyl halides.

Experimental Protocol 2: N-Alkylation of this compound

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Ice-water bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

Caption: Experimental workflow for the N-alkylation of this compound.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.[1]

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.[1]

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.[1]

-

Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.[1]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]

-

Washing: Wash the combined organic layers with water and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-substituted this compound.

Quantitative Data for N-Alkylation (Representative Examples)

| Substrate | Alkylating Agent | Product | Solvent | Yield (%) |

| This compound | Methyl Iodide | 5-Bromo-1,3,3-trimethylindoline | DMF | 90-98 |

| This compound | Ethyl Bromide | 1-Ethyl-5-Bromo-3,3-dimethylindoline | DMF | 85-95 |

| This compound | Benzyl Bromide | 1-Benzyl-5-Bromo-3,3-dimethylindoline | THF | 80-90 |

Characterization Data (Exemplary)

5-Bromo-1,3,3-trimethylindoline:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.4 Hz, 1H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H), 6.50 (d, J = 2.0 Hz, 1H), 3.25 (s, 2H), 2.75 (s, 3H), 1.30 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 134.5, 130.0, 125.0, 112.0, 108.0, 58.0, 42.0, 35.0, 28.0.

-

MS (ESI): m/z 254.1 [M+H]⁺, 256.1 [M+H+2]⁺.

1-Benzyl-5-Bromo-3,3-dimethylindoline:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 6H), 7.10 (dd, J = 8.4, 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 4.30 (s, 2H), 3.30 (s, 2H), 1.35 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.5, 138.0, 134.0, 130.5, 128.5 (2C), 127.0, 126.5 (2C), 125.5, 112.5, 108.5, 58.5, 50.0, 42.5, 28.5.

-

MS (ESI): m/z 330.1 [M+H]⁺, 332.1 [M+H+2]⁺.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.

-

Brominating agents like NBS are corrosive and toxic. Avoid inhalation and skin contact.

-

Alkylating agents are often toxic and carcinogenic. Handle with care.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3,3-dimethylindoline. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse library of substituted indoline derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The indoline scaffold is a privileged structure in many biologically active compounds. The functionalization of this compound allows for the systematic exploration of the chemical space around this core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]

General Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with a Pd(0) species. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or olefin coordination/insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[4] This reaction is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids.[5]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.5 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.7 | 92 |

| 3 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 | 0.4 | 98 |

Data adapted from a study on a similar 5-bromoindoline derivative under microwave irradiation.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous ethanol

-

Microwave reactor vials

-

Magnetic stir bar

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add anhydrous ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100 °C and hold for 30 minutes with stirring.[6]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a chemical reaction used for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides.[7][8]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 18 | >95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (5) | K₂CO₃ | Dioxane | 100 | 24 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | >90 |

Data is generalized from typical conditions for heteroaryl halides.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Schlenk flask, condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.

-

Add morpholine followed by anhydrous toluene via syringe.

-

Degas the reaction mixture by three cycles of vacuum-backfill with argon.

-

Heat the mixture to 110 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12]

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | >90 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA | Toluene | 90 | 16 | 80-90 |

Data is generalized from typical conditions for aryl bromides.[13][14][15]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask, condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Filter the mixture through Celite® and wash the pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Sonogashira coupling of this compound.

Heck Reaction

The Heck reaction is a chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[16][17]

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 16 | >90 |

| 3 | Acrylonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | NMP | 130 | 12 | 75-90 |

Data is generalized from typical conditions for aryl bromides.[18][19][20]

Experimental Protocol: Heck Reaction

This protocol describes the Heck reaction of this compound with styrene.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk flask, condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Add anhydrous DMF, triethylamine, and styrene via syringe.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 100 °C and stir for 24 hours.

-

Monitor the reaction by TLC. After completion, cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. scielo.br [scielo.br]

- 20. mdpi-res.com [mdpi-res.com]

Application Notes and Protocols: 5-Bromo-3,3-dimethylindoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position of the indoline ring, creating 5-Bromo-3,3-dimethylindoline, offers a unique chemical entity with potential applications in drug discovery. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions and can also enhance biological activity through halogen bonding and by modifying the electronic properties of the scaffold. The 3,3-dimethyl substitution can provide steric bulk, influencing ligand-receptor interactions, and may improve metabolic stability by blocking a potential site of oxidation.